1-Phenyl-1-propanol

Catalog No.
S570112
CAS No.
93-54-9
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-propanol

CAS Number

93-54-9

Product Name

1-Phenyl-1-propanol

IUPAC Name

1-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

InChI Key

DYUQAZSOFZSPHD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)O

Solubility

0.6 g/L @ 20 °C (exp)
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1-phenyl-1-propanol, alpha-ethylbenzyl alcohol

Canonical SMILES

CCC(C1=CC=CC=C1)O

Natural Occurrence and Biological Activity

1-Phenyl-1-propanol is an organic compound found in various natural sources, including plants, fruits, and honey. It has been identified in rosemary and tomatoes: , where it contributes to their aroma profile. Research suggests 1-phenyl-1-propanol may possess various biological activities, including antioxidant: and antimicrobial: properties. However, more research is needed to fully understand these potential applications.

Applications in Chemical and Pharmaceutical Research

1-Phenyl-1-propanol serves as a precursor for the synthesis of various other chemicals, including fragrances, pharmaceuticals, and food additives. In research settings, it is often used as a solvent due to its ability to dissolve a wide range of polar and non-polar compounds. Additionally, its chiral properties (having non-superimposable mirror-image isomers) make it valuable in the development of separation techniques and chiral drugs.

Ongoing Research

Current research on 1-phenyl-1-propanol focuses on exploring its potential applications in various fields, including:

  • Development of new drugs and pharmaceuticals: Researchers are investigating the potential of 1-phenyl-1-propanol derivatives for treating various medical conditions, such as neurodegenerative diseases and cancer.
  • Food science: Studies are exploring the use of 1-phenyl-1-propanol as a natural flavoring agent and food preservative.
  • Environmental science: Research is ongoing to assess the potential environmental impact of 1-phenyl-1-propanol, including its biodegradability and toxicity.

1-Phenyl-1-propanol is an organic compound with the molecular formula C9H12OC_9H_{12}O and a molecular weight of 136.19 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to two other carbon atoms. This compound appears as a colorless liquid with a floral odor, making it suitable for applications in flavors and fragrances . It is commonly used in the synthesis of various chemical intermediates and has been studied for its biological activities.

, including:

  • Oxidation: It can be oxidized to form 1-phenyl-1-propanone (acetophenone) under certain conditions. The oxidation can be catalyzed by enzymes such as chloroperoxidase, which promotes selective benzylic hydroxylation .
  • Esterification: The compound can undergo esterification reactions, particularly enantioselective esterification catalyzed by lipases, leading to the formation of esters with high enantiomeric excess .
  • Reduction: It can be reduced to form corresponding alkanes or alcohols depending on the reducing agent used.

Research indicates that 1-phenyl-1-propanol exhibits various biological activities. Notably, it has been shown to have potential as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism . Additionally, studies have demonstrated its use in kinetic resolution processes, allowing for the selective production of one enantiomer over another, which is significant in pharmaceutical applications .

Several methods exist for synthesizing 1-phenyl-1-propanol:

  • Grignard Reaction: A common laboratory method involves the reaction of phenylmagnesium bromide with propanal. This method allows for the formation of 1-phenyl-1-propanol with good yields.
  • Hydroboration-Oxidation: Another method includes hydroboration of styrene followed by oxidation, which also yields 1-phenyl-1-propanol effectively.
  • Lipase-Catalyzed Reactions: Enzymatic methods using lipases have been explored for the asymmetric synthesis of this compound, providing high enantiomeric purity .

1-Phenyl-1-propanol finds applications across various fields:

  • Flavor and Fragrance Industry: Due to its pleasant floral aroma, it is utilized as a flavoring agent and fragrance component in cosmetics and food products .
  • Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound is often used in studies involving stereochemistry and enzyme catalysis due to its chiral nature.

Interaction studies have focused on the compound's role as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 activity, which may affect drug metabolism pathways. This interaction highlights the importance of understanding how 1-phenyl-1-propanol can influence pharmacokinetics when used in pharmaceutical formulations .

Several compounds share structural similarities with 1-phenyl-1-propanol. Here are some notable examples:

CompoundStructure TypeUnique Characteristics
2-Methyl-1-phenyl-1-propanolSecondary AlcoholExhibits different stereochemistry due to methyl substitution on the propanol chain .
1-Naphthyl-1-propanolAromatic AlcoholContains a naphthalene ring instead of a phenyl group; used in similar applications but offers different reactivity .
Benzyl alcoholPrimary AlcoholSimilar functional group but has different properties due to its primary alcohol nature; often used as a solvent or preservative .

The uniqueness of 1-phenyl-1-propanol lies in its specific structural features and its balance between hydrophobic aromatic characteristics and hydrophilic alcohol functionality, making it versatile for both industrial applications and biological studies.

Physical Description

Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
colourless oily liquid with a sweet floral balsamic odou

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.088815002 g/mol

Monoisotopic Mass

136.088815002 g/mol

Boiling Point

103.00 °C. @ 14.00 mm Hg

Heavy Atom Count

10

Density

0.993-1.000

UNII

0F897O3O4M

GHS Hazard Statements

Aggregated GHS information provided by 311 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (24.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (76.21%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-54-9
1335-12-2

Wikipedia

Phenylpropanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent

Dates

Modify: 2023-08-15

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